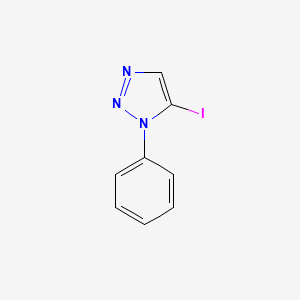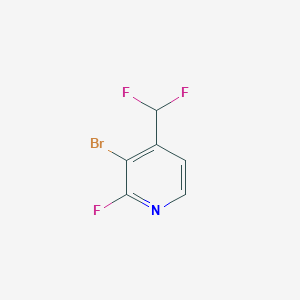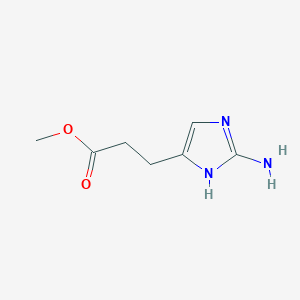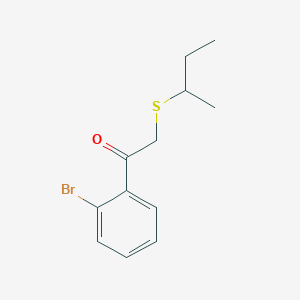aminehydrochloride](/img/structure/B13546862.png)
[1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to an oxadiazole ring, further linked to an ethylamine group. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the oxadiazole ring, followed by the introduction of the benzyl group. The final step involves the attachment of the ethylamine group and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet the demands of various applications.
化学反応の分析
Types of Reactions
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.
科学的研究の応用
Chemistry
In chemistry, 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride involves its interaction with specific molecular targets. The benzyl group and oxadiazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.
類似化合物との比較
Similar Compounds
- 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride
- 1-(5-Benzyl-1,2,4-thiadiazol-3-yl)ethylaminehydrochloride
- 1-(5-Benzyl-1,2,4-triazol-3-yl)ethylaminehydrochloride
Uniqueness
Compared to similar compounds, 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride exhibits unique properties due to the presence of the oxadiazole ring. This structural feature enhances its stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
特性
分子式 |
C12H16ClN3O |
|---|---|
分子量 |
253.73 g/mol |
IUPAC名 |
1-(5-benzyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(13-2)12-14-11(16-15-12)8-10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H |
InChIキー |
TVXSHNKUTANDJT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NOC(=N1)CC2=CC=CC=C2)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)

![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)

![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)





![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
